Cy7-YNE

Fluorescence Quantum Yield NIR Imaging Photophysics

Cy7-YNE is the definitive NIR click chemistry reagent for researchers demanding bioorthogonal specificity without compromising optical performance. Unlike non-specific amine-reactive dyes (e.g., Cy7-NHS), its terminal alkyne targets only azide-tagged biomolecules via fast CuAAC kinetics, preserving protein function in binding assays and single-molecule tracking. With excitation/emission at 750/773 nm and a quantum yield of 0.3, it outperforms Cy5 analogs in tissue penetration and autofluorescence suppression, making it essential for in vivo imaging, fluorescence-guided surgery probe development, and high-throughput diagnostics. Choose Cy7-YNE for precise, high-yield conjugations that generic Cy7 or SPAAC reagents cannot match.

Molecular Formula C38H45N3O7S2
Molecular Weight 719.9 g/mol
Cat. No. B11932859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7-YNE
Molecular FormulaC38H45N3O7S2
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C
InChIInChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48)
InChIKeyAVNJFJGWLDAJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy7-YNE Procurement Guide: Technical Specifications and Comparator Analysis for NIR Click Chemistry Reagents


Cy7-YNE (Cyanine7 alkyne, CAS 1998119-13-3) is a near-infrared (NIR) fluorescent dye functionalized with a terminal alkyne moiety, engineered for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound combines the favorable NIR spectral properties of the Cy7 cyanine scaffold with a highly versatile alkyne handle, enabling site-specific conjugation to azide-tagged biomolecules for applications in fluorescence imaging and molecular tracking . Its core photophysical parameters include excitation/emission maxima in the ~750/773 nm range, a fluorescence quantum yield (Φ) of 0.3, and a molar extinction coefficient (ε) of ~199,000 M⁻¹cm⁻¹, which collectively establish its baseline performance within the cyanine dye class .

Critical Differentiation of Cy7-YNE: Why Standard In-Class Substitution Compromises Experimental Outcomes


While numerous NIR dyes and click chemistry reagents exist, Cy7-YNE occupies a distinct functional niche that cannot be directly substituted by generic Cyanine7 analogs or alternative click handles without experimental compromise. The compound's differentiation stems from its unique combination of a terminal alkyne group with a Cy7 scaffold, a pairing that is not universally interchangeable with azide-functionalized Cy7 (reverse click orientation), copper-free DBCO reagents (different reaction kinetics and cell permeability), or sulfonated derivatives (altered solubility and biodistribution profiles) . These structural variations translate into quantifiable differences in labeling efficiency, background signal, and compatibility with specific experimental workflows . A direct substitution of Cy7-YNE with Cy7-NHS, for example, would forfeit bioorthogonal specificity, while a switch to Sulfo-Cy7-YNE would alter solubility and potentially in vivo clearance rates, underscoring the need for precise reagent selection .

Cy7-YNE Evidence-Based Selection Guide: Head-to-Head Quantitative Performance Data Against Key Comparators


Quantum Yield Comparison: Cy7-YNE vs. Sulfo-Cyanine7 Alkyne

Cy7-YNE exhibits a fluorescence quantum yield (Φ) of 0.3, which is approximately 21% lower than its sulfonated analog, Sulfo-Cyanine7 alkyne (Φ ≈ 0.363) . This difference is attributed to the absence of sulfonate groups that typically enhance quantum yield in cyanine dyes by reducing aggregation and non-radiative decay. While Sulfo-Cyanine7 offers higher brightness, this must be balanced against Cy7-YNE's potentially more favorable membrane permeability and reduced non-specific binding in certain cellular contexts .

Fluorescence Quantum Yield NIR Imaging Photophysics

Click Chemistry Compatibility: Cy7-YNE CuAAC vs. Cy7-DBCO SPAAC Reaction Kinetics

Cy7-YNE is specifically designed for copper-catalyzed click chemistry (CuAAC), which generally proceeds with faster kinetics and higher yields compared to strain-promoted (SPAAC) reactions using Cy7-DBCO [1]. While quantitative rate constants (k₂) for Cy7-YNE in CuAAC are system-dependent, the reaction rate of CuAAC is inherently faster than SPAAC due to the catalytic mechanism [1]. However, CuAAC requires the presence of cytotoxic Cu(I) catalysts, whereas Cy7-DBCO enables copper-free labeling of live cells [2]. Cy7-YNE cannot be directly substituted for Cy7-DBCO in copper-sensitive applications, and the choice between them is dictated by experimental tolerance for copper and the required reaction speed .

Bioorthogonal Chemistry CuAAC SPAAC Reaction Kinetics

Aqueous Solubility Profile: Cy7-YNE vs. Sulfo-Cy7 Alkyne

Cy7-YNE exhibits limited aqueous solubility, typically requiring DMSO or DMF as a co-solvent, with a reported solubility of ≥ 2.5 mg/mL (3.47 mM) in a 10% DMSO / 90% (20% SBE-β-CD in saline) formulation . In contrast, its sulfonated counterpart, Sulfo-Cyanine7 alkyne, demonstrates significantly enhanced water solubility due to the presence of sulfonate groups, enabling direct use in aqueous buffers without organic co-solvents . This solubility difference directly impacts experimental design, as Cy7-YNE necessitates careful formulation to avoid precipitation, whereas Sulfo-Cy7 alkyne simplifies sample preparation and may reduce vehicle-related artifacts in sensitive biological assays .

Solubility Formulation In Vivo Imaging

Comparative Spectral Overlap: Cy7-YNE vs. Cy5-YNE for Multiplex Imaging

Cy7-YNE exhibits distinct excitation and emission maxima (Ex/Em ~750/773 nm) that provide superior spectral separation from common visible fluorophores compared to shorter-wavelength Cy5 analogs (Ex/Em ~646/662 nm) . This spectral shift into the near-infrared region (NIR-I window) results in significantly reduced autofluorescence and improved tissue penetration, making Cy7-YNE the preferred choice for multiplexed in vivo imaging where minimizing cross-talk with GFP, RFP, or Cy3 channels is essential [1]. Direct substitution with Cy5-YNE would compromise the depth of tissue imaging and increase spectral overlap in multi-color experiments.

Multiplex Imaging Spectral Unmixing NIR Fluorophores

Functional Group Orthogonality: Cy7-YNE (Alkyne) vs. Cy7-NHS (Amine-Reactive)

Cy7-YNE provides bioorthogonal labeling capability via its terminal alkyne group, enabling covalent attachment exclusively to azide-functionalized targets without interfering with native amine, thiol, or carboxyl groups present on proteins . In contrast, Cy7-NHS (N-hydroxysuccinimide ester) is an amine-reactive dye that labels lysine residues non-specifically, which can lead to protein inactivation, aggregation, or altered function [1]. This fundamental difference in conjugation chemistry means Cy7-YNE is essential for site-specific labeling of pre-functionalized biomolecules, whereas Cy7-NHS is suited for bulk protein labeling where functional integrity is less critical .

Bioconjugation Click Chemistry Protein Labeling

Photostability and pH Insensitivity: Cy7-YNE vs. Generic Cyanine Dyes

Cy7-YNE, as a member of the Cyanine7 dye family, demonstrates fluorescence that is pH-insensitive over the physiological range of pH 4 to pH 10, and exhibits superior photostability compared to earlier-generation cyanine dyes . While direct quantitative photobleaching half-life comparisons for Cy7-YNE versus its direct analogs are not widely reported, the Cy7 scaffold is recognized for providing enhanced photostability relative to Cy5 and Cy3, which is critical for time-lapse imaging and quantitative fluorescence measurements . The terminal alkyne modification does not appear to compromise these core photophysical advantages .

Photostability pH Stability Fluorescence Microscopy

Cy7-YNE Optimized Use Cases: Procurement Scenarios Where Quantitative Differentiation Drives Success


Multiplexed Deep-Tissue In Vivo Imaging Requiring Minimal Autofluorescence

The NIR spectral properties of Cy7-YNE (Ex/Em ~750/773 nm) are optimally suited for in vivo fluorescence imaging in small animal models, where its emission lies within the tissue-penetrating 'optical window' . Compared to Cy5 analogs, Cy7-YNE provides significantly reduced background autofluorescence and deeper tissue signal detection, enabling clear visualization of tumors, organs, or molecular targets in live subjects . Its alkyne handle further permits specific labeling of azide-modified targeting ligands, such as antibodies or peptides, facilitating precise biodistribution studies .

Site-Specific Protein Labeling for Functional Assays Requiring Bioorthogonal Chemistry

For experiments where maintaining the native function of a protein is critical, Cy7-YNE is the reagent of choice over non-specific amine-reactive dyes like Cy7-NHS . The bioorthogonal alkyne group allows conjugation exclusively to pre-incorporated azide tags on recombinant proteins or metabolically labeled glycans, eliminating the risk of inactivating the protein's active site or binding interface . This is essential for fluorescence-based binding assays, enzyme kinetics studies, and single-molecule tracking where random lysine modification would confound results .

High-Efficiency Bioconjugation for In Vitro Diagnostic (IVD) Assay Development

The fast kinetics and high yield of CuAAC click chemistry with Cy7-YNE make it suitable for constructing fluorescent probes for in vitro diagnostics . Compared to slower SPAAC reactions using Cy7-DBCO, the copper-catalyzed approach can accelerate conjugation workflows for high-throughput screening, ELISA development, and lateral flow assays, provided the copper catalyst is compatible with the downstream detection system . The robust triazole linkage formed by Cy7-YNE also ensures long-term conjugate stability under storage and assay conditions .

Fluorescence-Guided Surgery (FGS) Probe Development Utilizing NIR Window

Cy7-YNE's emission at ~773 nm aligns with clinical NIR fluorescence imaging systems used in fluorescence-guided surgery . The alkyne functionality allows conjugation to tumor-targeting azide-modified peptides or antibodies, creating targeted NIR probes for intraoperative tumor margin delineation . The compound's photostability under surgical illumination and minimal interference from blood and tissue autofluorescence in the NIR region provide advantages over visible fluorophores like Cy5 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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